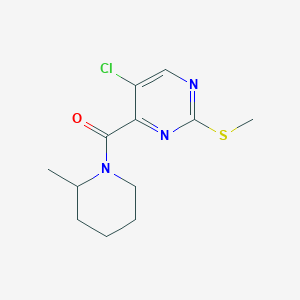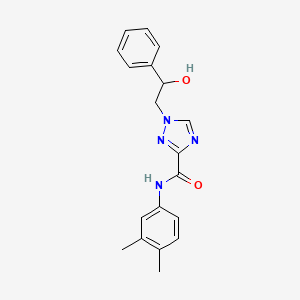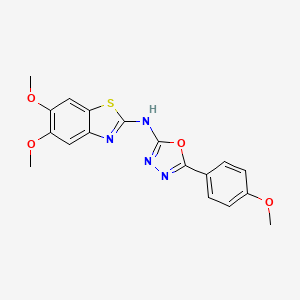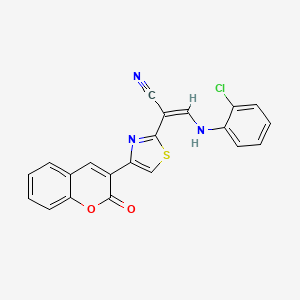![molecular formula C8H7BrN2O2 B2923829 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 161200-38-0](/img/structure/B2923829.png)
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Descripción general
Descripción
“3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is a nitrogen-containing aromatic compound . It belongs to the group of azepines.
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, in the synthesis of (±)-hymenin (1), an N-C coupling product analogous to 18 was obtained in 17% yield from the reaction of olefin 13 and AI in CH3SO3H .Molecular Structure Analysis
The molecular formula of “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” is C8H6Br2N2O . The average mass is 305.954 Da and the monoisotopic mass is 303.884674 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” are not available, similar compounds have been used as photosensitizers in cancer treatment . Their toxicity, when exposed to light, is primarily due to the generation of reactive oxygen species .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its bromo and dione functional groups make it a versatile starting material for constructing complex molecules through substitution reactions .
Photosensitizers for Cancer Therapy
Researchers have explored derivatives of this compound as potential photosensitizers in photodynamic therapy for cancer treatment. These compounds can be activated by light to produce reactive oxygen species that are toxic to cancer cells, particularly in the treatment of triple-negative breast cancer .
Mecanismo De Acción
Direcciones Futuras
Compounds similar to “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” have been studied as potential photosensitizers against triple-negative breast cancer . They exhibit photocytotoxicity with IC50 values at low micromolar levels and have preferential photocytotoxic activity towards cancerous over healthy cells . This suggests that “3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione” and similar compounds could have promising applications in cancer treatment.
Propiedades
IUPAC Name |
3-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-3-11-7-6(4)5(12)1-2-10-8(7)13/h3,11H,1-2H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBJGRWURQUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



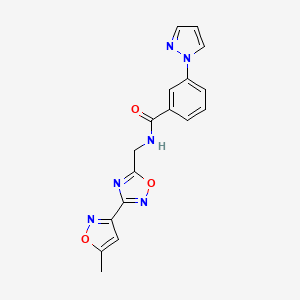
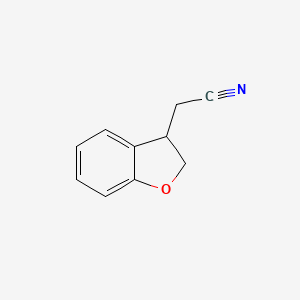
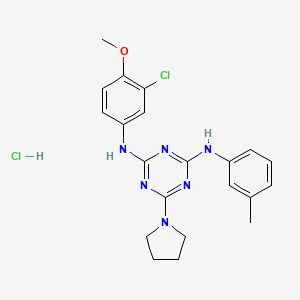
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
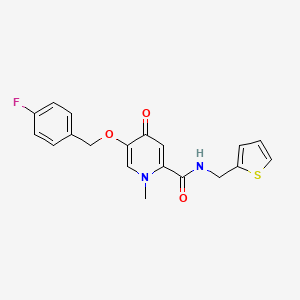
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
